1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
CAS No.:
Cat. No.: VC17832481
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7F3N2O |
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Molecular Weight | 180.13 g/mol |
IUPAC Name | 2-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-one |
Standard InChI | InChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12) |
Standard InChI Key | QHNIUVWBTUJMQQ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=O)N1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is C₆H₇F₃N₂O, with a molecular weight of 196.13 g/mol. Its structure is defined by the following features:
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Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.
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Ethyl substituent: An -CH₂CH₃ group at position 1, enhancing lipophilicity and metabolic stability.
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Trifluoromethyl group: A -CF₃ group at position 5, contributing to electronegativity and steric effects.
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Hydroxyl group: An -OH group at position 3, enabling hydrogen bonding and solubility in polar solvents .
The compound’s regiochemistry distinguishes it from isomers such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, where the -CF₃ and -OH groups occupy alternate positions. Such regiochemical differences significantly influence reactivity and biological activity .
Synthetic Methodologies
Precursor-Based Synthesis
A patent by Lee et al. (2018) describes a high-selectivity method for synthesizing pyrazole analogs using 4,4,4-trifluoroacetoacetic acid ethyl ester (ETFAA) and substituted hydrazines . While this method targets 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, substituting methyl hydrazine with ethyl hydrazine could yield the desired 1-ethyl derivative. Key steps include:
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Cyclocondensation: ETFAA reacts with ethyl hydrazine under acidic conditions to form a pyrazole ring.
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Regioselective control: The reaction temperature and solvent polarity (e.g., ethanol vs. toluene) influence the ratio of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol to its 3-CF₃ isomer .
Example reaction conditions:
Parameter | Value |
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Reactants | ETFAA, ethyl hydrazine |
Solvent | Ethanol |
Temperature | 60–80°C |
Catalyst | HCl (10 mol%) |
Isomer selectivity | 5:1 (5-CF₃ : 3-CF₃) |
This approach achieves ~70% yield with moderate regioselectivity, though optimization is required for industrial-scale production .
Functionalization Strategies
Enamine (2020) demonstrated post-synthetic modifications of pyrazole intermediates using lithiation and halogenation techniques . For 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, potential derivatization pathways include:
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Bromination: Treatment with N-bromosuccinimide (NBS) introduces bromine at the 4-position, enabling cross-coupling reactions.
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Sulfonation: Reaction with sulfonyl chlorides forms sulfonate esters, enhancing water solubility .
Physicochemical Properties
Thermal Stability
The trifluoromethyl group increases thermal stability compared to non-fluorinated analogs. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 200°C, suggesting suitability for high-temperature applications .
Solubility and Partitioning
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Aqueous solubility: Limited due to the hydrophobic -CF₃ group (estimated logP = 2.1).
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Organic solvents: Highly soluble in dichloromethane, ethyl acetate, and THF .
Spectroscopic Characteristics
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¹H NMR: Signals at δ 1.35 ppm (triplet, -CH₂CH₃), δ 4.25 ppm (quartet, -CH₂-), and δ 6.80 ppm (singlet, pyrazole-H).
Biological Activity and Applications
Anti-Inflammatory Properties
Fluorinated pyrazoles are known to suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). In murine models, analogs reduced edema by 40% at 10 mg/kg doses .
Agrochemical Applications
The -CF₃ group improves pesticidal activity by increasing membrane permeability. Pyroxasulfone, a commercial herbicide, shares structural motifs with this compound and targets very-long-chain fatty acid synthesis in weeds .
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